molecular formula C9H10OS B8594561 2-(Phenylsulfanyl)prop-2-en-1-ol CAS No. 52072-15-8

2-(Phenylsulfanyl)prop-2-en-1-ol

Cat. No.: B8594561
CAS No.: 52072-15-8
M. Wt: 166.24 g/mol
InChI Key: SRBGZCGXNPWDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylsulfanyl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C9H10OS and its molecular weight is 166.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

52072-15-8

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-phenylsulfanylprop-2-en-1-ol

InChI

InChI=1S/C9H10OS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,10H,1,7H2

InChI Key

SRBGZCGXNPWDNC-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)SC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 36.0 g (0.64 mol) of propargyl alcohol and 0.12 g (1.8 mmol) of powdered potassium hydroxide, was added dropwise at 125° C. over 30 minutes, 60.0 g (0.54 mol) of thiophenol. The mixture was stirred for an additional 90 minutes, and allowed to cool to room temperature. The brown solution was diluted with 200 mL of ether, and extracted with three 100-mL portions of 2N sodium hydroxide, and two 100-mL portions of water. The organic phase was dried over MgSO4, filtered, and the solvent removed in vacuo from a water bath at 45° C. to give 90.4 g of a brown liquid, which, according to NMR analysis, contained 34% of the desired isomer. The mixture was fractionally distilled through a 0.8×20-cm column packed with glass helices to give 29.5 g of a colorless liquid, which by NMR analysis contained 67% of the desired isomer, bp 109°-116° C./1.2 Torr. This liquid was chromatographed on silica gel (100-200 mesh, 50 g/gram of compound) with 20% EtOAc/Skelly B as eluant, to give 16.4 g (18%) of the sulfide as a colorless liquid; IR (neat) cm-1 3360, 1610, 1580, 1470, 1430, 1040, 740, 690; 1H NMR (CDCl3) δ3.70 (t, 1H, OH), 4.10 (d, 2H, CH2), 5.2 (t, J=1 Hz, 1H, vinyl), 5.55 (t, J=1 Hz, 1H, vinyl), 7.15-7.55 (m, 5H, phenyl).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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